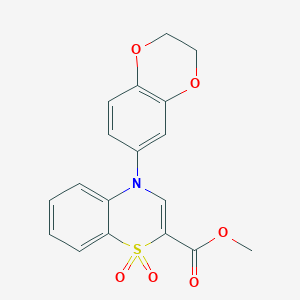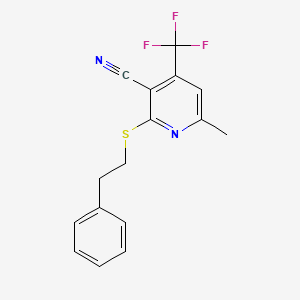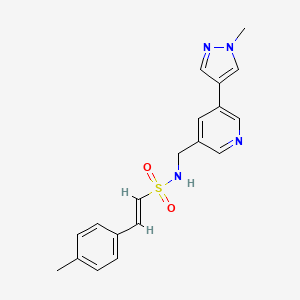
(E)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(p-tolyl)ethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(p-tolyl)ethenesulfonamide is a useful research compound. Its molecular formula is C19H20N4O2S and its molecular weight is 368.46. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(p-tolyl)ethenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(p-tolyl)ethenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Activities and Mechanisms of Action
Compounds structurally related to "(E)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(p-tolyl)ethenesulfonamide" have been widely studied for their pharmacological properties. For example, pyronaridine, a compound with some structural similarity, exhibits potent antimalarial activity and has shown efficacy against multidrug-resistant strains of Plasmodium. Its mechanism of action involves inhibition of hemozoin formation and DNA intercalation, leading to cell death. This compound has also shown promise in treating other parasitic diseases and even in mitigating Ebola virus propagation, highlighting the diverse medicinal applications of these compounds (Bailly, 2020).
Synthetic and Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the queried compound, has been explored for its broad range of medicinal properties such as anticancer, anti-infectious, and anti-inflammatory activities. The structure-activity relationship (SAR) studies of these derivatives highlight the medicinal chemists' interest in exploiting this scaffold for developing potential drug candidates (Cherukupalli et al., 2017).
Optoelectronic Materials
Compounds incorporating pyridine and pyrazole units have been investigated for their application potential in optoelectronic materials. These materials are crucial for the development of organic electronic devices, including light-emitting diodes, solar cells, and field-effect transistors. The unique electronic and structural properties of these compounds make them suitable for use as charge transport layers or electrical interconnects in organic devices, demonstrating their importance beyond pharmaceutical applications (Shi et al., 2015).
Catalysis and Synthesis
Derivatives of pyrazole and pyridine have been employed as ligands in the synthesis of metal complexes, which exhibit diverse structural types and potential applications in catalysis and material science. These complexes have been explored for their guest inclusion properties, magnetic properties, and as catalysts in organic synthesis, showcasing the versatility of these compounds in facilitating a wide range of chemical reactions and processes (Horikoshi & Mochida, 2006).
Propriétés
IUPAC Name |
(E)-2-(4-methylphenyl)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-15-3-5-16(6-4-15)7-8-26(24,25)22-11-17-9-18(12-20-10-17)19-13-21-23(2)14-19/h3-10,12-14,22H,11H2,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPYHASAMBJGEA-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC(=CN=C2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC(=CN=C2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2672284.png)
![3-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2672285.png)
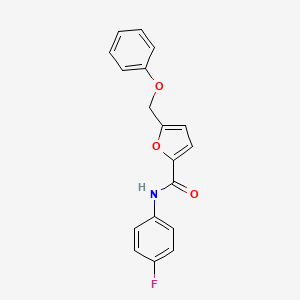
![3-[(3-Chloro-2-methylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B2672291.png)


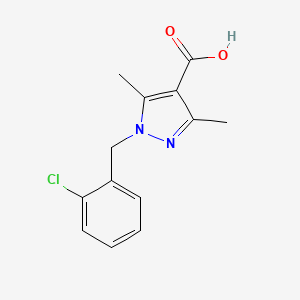

![7-bromo-4-(3-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2672299.png)
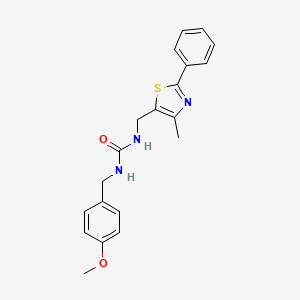
![(E)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2672302.png)

